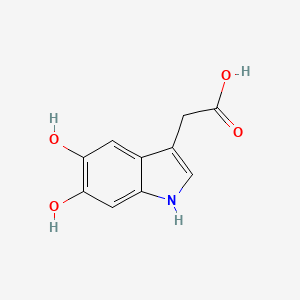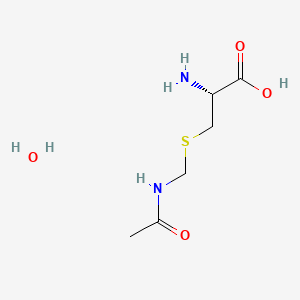![molecular formula C9H11N3O3 B11893779 1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11893779.png)
1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-Éthyl-4,7-dihydroxy-2-méthyl-1H-imidazo[4,5-b]pyridin-5(4H)-one est un composé hétérocyclique qui appartient à la famille des imidazo[4,5-b]pyridines. Ce composé est caractérisé par sa structure unique, qui comprend un cycle imidazole fusionné à un cycle pyridine. La présence de groupes hydroxyle aux positions 4 et 7, ainsi qu'un groupe éthyle à la position 1 et un groupe méthyle à la position 2, contribue à ses propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 1-Éthyl-4,7-dihydroxy-2-méthyl-1H-imidazo[4,5-b]pyridin-5(4H)-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la 2-aminopyridine avec le glyoxal en présence d'un catalyseur acide pour former le noyau imidazo[4,5-b]pyridine. Les étapes d'alkylation et d'hydroxylation subséquentes introduisent respectivement les groupes éthyle et hydroxyle .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
La 1-Éthyl-4,7-dihydroxy-2-méthyl-1H-imidazo[4,5-b]pyridin-5(4H)-one subit diverses réactions chimiques, notamment:
Oxydation: Les groupes hydroxyle peuvent être oxydés pour former des dérivés de quinone.
Réduction: Le cycle imidazole peut être réduit dans des conditions spécifiques.
Substitution: Les groupes éthyle et méthyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des nucléophiles comme les amines et les thiols peuvent être utilisés pour des réactions de substitution.
Principaux produits formés
Oxydation: Dérivés de quinone.
Réduction: Dérivés d'imidazole réduits.
Substitution: Divers dérivés d'imidazo[4,5-b]pyridine substitués.
Applications De Recherche Scientifique
La 1-Éthyl-4,7-dihydroxy-2-méthyl-1H-imidazo[4,5-b]pyridin-5(4H)-one a plusieurs applications en recherche scientifique:
Chimie: Utilisée comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie: Étudiée pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine: Explorée pour ses propriétés thérapeutiques potentielles, y compris des activités anticancéreuses et antimicrobiennes.
Industrie: Utilisée dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de la 1-Éthyl-4,7-dihydroxy-2-méthyl-1H-imidazo[4,5-b]pyridin-5(4H)-one implique son interaction avec des cibles moléculaires spécifiques. Les groupes hydroxyle peuvent former des liaisons hydrogène avec les sites actifs des enzymes, inhibant potentiellement leur activité. Le composé peut également interagir avec l'ADN et les protéines, affectant leur fonction et conduisant à divers effets biologiques.
Mécanisme D'action
The mechanism of action of 1-ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with DNA and proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
7-Méthyl-1H-imidazo[4,5-b]pyridine: Structure similaire mais sans les groupes éthyle et hydroxyle.
4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-éthyl-7-{[(3S)-3-pipéridinylméthyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-méthyl-3-butyn-2-ol: Contient des groupes fonctionnels supplémentaires et une structure plus complexe.
Unicité
La 1-Éthyl-4,7-dihydroxy-2-méthyl-1H-imidazo[4,5-b]pyridin-5(4H)-one est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence à la fois de groupes éthyle et hydroxyle améliore sa réactivité et son potentiel pour diverses applications.
Propriétés
Formule moléculaire |
C9H11N3O3 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
1-ethyl-4,7-dihydroxy-2-methylimidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C9H11N3O3/c1-3-11-5(2)10-9-8(11)6(13)4-7(14)12(9)15/h4,13,15H,3H2,1-2H3 |
Clé InChI |
GSXBMVYKBAEYBY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC2=C1C(=CC(=O)N2O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)








![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)


![3-Methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11893782.png)
